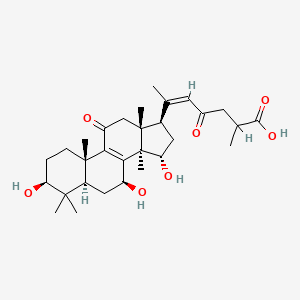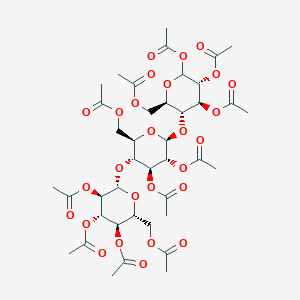
D-Cellotriosa Undecaacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Cellotriose Undecaacetate is a methylated polysaccharide, specifically an oligosaccharide that contains a single sugar unit. It is a glycosylation product of cellobiose and erythritol. This compound is known for its high purity and is used in various research and industrial applications .
Aplicaciones Científicas De Investigación
D-Cellotriose Undecaacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference material in carbohydrate chemistry and for studying glycosylation reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding polysaccharide behavior.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical research.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex carbohydrates
Mecanismo De Acción
Target of Action
D-Cellotriose Undecaacetate is a glycosylation product of cellobiose and erythritol . It is a methylated polysaccharide, which is an oligosaccharide that contains a single sugar unit
Mode of Action
Based on its structural similarity to cellotriose, a cellulose breakdown product, it may interact with enzymes involved in cellulose metabolism . For instance, cellotriose is known to induce responses related to the integrity of the cell wall . Activation of downstream responses requires the Arabidopsis malectin domain-containing CELLOOLIGOMER RECEPTOR KINASE1 (CORK1) .
Biochemical Pathways
In anaerobic cellulolytic microorganisms, cellulolysis results in the action of several cellulases gathered in extracellular multi-enzyme complexes called cellulosomes . Their action releases cellobiose and longer cellodextrins which are imported and further degraded in the cytosol to fuel the cells . D-Cellotriose Undecaacetate, due to its structural similarity to cellotriose, might be involved in similar biochemical pathways.
Pharmacokinetics
It is known to be soluble in dichloromethane , which suggests it may have good solubility in organic solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Cellotriose Undecaacetate is synthesized through the glycosylation of cellobiose and erythritol. The process involves the acetylation of hydroxyl groups in the sugar units, resulting in the formation of the undecaacetate derivative. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods: Industrial production of D-Cellotriose Undecaacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .
Análisis De Reacciones Químicas
Types of Reactions: D-Cellotriose Undecaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl groups.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Cellobiose Octaacetate: Another acetylated derivative of cellobiose, but with fewer acetyl groups.
Cellotetraose Undecaacetate: A similar compound with an additional sugar unit.
Maltose Heptaacetate: An acetylated derivative of maltose with fewer acetyl groups
Uniqueness: D-Cellotriose Undecaacetate is unique due to its specific glycosylation pattern and the number of acetyl groups. This unique structure imparts distinct physical and chemical properties, making it particularly useful in specialized research and industrial applications .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-ROFQTSFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

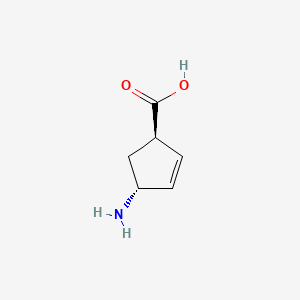
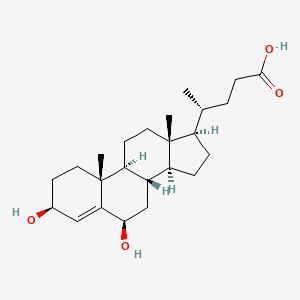
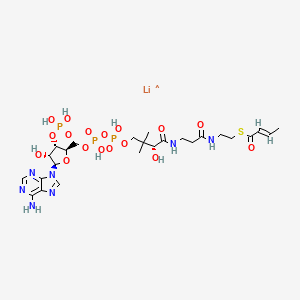
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)

